Ethyl 2-ethylbutanoate is an ester compound with the chemical formula CHO. It is a colorless liquid known for its fruity aroma, which makes it valuable in the flavor and fragrance industries. Ethyl 2-ethylbutanoate is classified as a medium-chain fatty acid ester, commonly used in the synthesis of various food flavors and fragrances. It can be derived from natural sources or synthesized through chemical reactions involving alcohols and acids.
Ethyl 2-ethylbutanoate is primarily synthesized from butyric acid and ethanol. This compound belongs to the class of organic compounds known as esters, which are formed through the reaction between an alcohol and a carboxylic acid. In this case, it is specifically categorized as an ethyl ester due to the presence of the ethyl group in its structure. The compound is often produced in both laboratory settings and industrial applications, particularly in food flavoring.
The synthesis of ethyl 2-ethylbutanoate can be achieved through several methods:
The choice of method depends on factors such as desired purity, yield, and production scale. Enzymatic methods are particularly advantageous for producing high-purity esters without harsh chemicals.
Ethyl 2-ethylbutanoate undergoes various chemical reactions typical of esters:
These reactions are crucial for recycling esters in industrial applications or modifying their properties for specific uses.
The mechanism of action for ethyl 2-ethylbutanoate primarily involves its role as a flavoring agent in food products. Its fruity aroma activates specific olfactory receptors in humans, contributing to sensory experiences associated with taste and smell.
The sensory properties are influenced by concentration levels; typically, lower concentrations yield more pleasant aromas while higher concentrations may lead to overwhelming scents.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 174.25 g/mol |
Boiling Point | ~180 °C |
Density | ~0.87 g/cm³ |
Ethyl 2-ethylbutanoate has several scientific and industrial applications:
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